2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with benzylamine and ethylene diamine, the piperazine ring is formed through a cyclization reaction.
Introduction of the Carbazole Moiety: The carbazole structure can be introduced via a Friedel-Crafts acylation reaction using a suitable carbazole precursor.
Final Coupling: The final step involves coupling the piperazine and carbazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzylpiperazin-1-yl)-2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- 2-(4-benzylpiperazin-1-yl)-1-(3-ethyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Uniqueness
2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzylpiperazine and carbazole moieties can influence its binding affinity and selectivity towards different biological targets.
Properties
Molecular Formula |
C26H31N3O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C26H31N3O/c1-20-11-12-25-23(17-20)22-9-5-6-10-24(22)29(25)26(30)19-28-15-13-27(14-16-28)18-21-7-3-2-4-8-21/h2-10,20H,11-19H2,1H3 |
InChI Key |
ZFRFTKTWYAXXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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